3,4-Dimethoxy-3-cyclobutene-1,2-dione
Description
Contextualization within Oxocarbon Acid Derivatives Research
The study of 3,4-Dimethoxy-3-cyclobutene-1,2-dione is intrinsically linked to the broader field of oxocarbon acid derivatives research. Oxocarbons are a class of organic compounds that consist solely of carbon and oxygen atoms. The parent compound of the cyclobutenedione family is squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione), a potent dibasic acid and a key member of the oxocarbon family. rjraap.com
This compound is a stable and readily handled diester derivative of squaric acid. chemicalbook.com Its synthesis from the parent acid is a crucial transformation that unlocks a wider range of synthetic possibilities. chemicalbook.com The methoxy (B1213986) groups render the molecule less acidic and more soluble in organic solvents compared to squaric acid, while also activating the ring for specific chemical transformations. Research into derivatives like this compound is pivotal to understanding the fundamental chemistry of oxocarbons and harnessing their potential in various applications, particularly in medicinal chemistry where the squaric acid motif is explored as a bioisostere for phosphate (B84403) and carboxylate groups.
Significance as a Synthetic Intermediate and Building Block
The primary importance of this compound lies in its role as a versatile synthetic intermediate and a four-carbon building block. ontosight.ai Its strained ring system is predisposed to undergo a variety of reactions, allowing for the construction of complex molecular architectures. The two methoxy groups can be sequentially or simultaneously displaced by a wide range of nucleophiles, providing a powerful tool for the synthesis of diverse compound libraries.
This reactivity has been exploited in the synthesis of a plethora of organic molecules, including chiral squaramides, which have emerged as privileged scaffolds in asymmetric catalysis. chemicalbook.comnih.gov Furthermore, this compound serves as a precursor for the synthesis of substituted benzoquinones, naphthoquinones, and other quinone derivatives through thermal ring-expansion reactions. acs.orgacs.org Its utility also extends to the preparation of benzocyclobutenes and various heterocyclic compounds. chemicalbook.com The ability to participate in cycloaddition reactions further broadens its synthetic applications. ontosight.ai
The following interactive data table summarizes the key synthetic applications of this compound, highlighting the types of reactions it undergoes and the resulting classes of compounds.
| Reaction Type | Reactant(s) | Resulting Compound Class | Significance |
| Nucleophilic Substitution | Amines (primary, secondary) | Squaramides | Asymmetric catalysis, medicinal chemistry nih.gov |
| Nucleophilic Addition/Ring Expansion | Organolithium reagents, Alkynyllithium reagents | Substituted Quinones, Hydroquinones | Synthesis of natural products and bioactive molecules acs.org |
| Nucleophilic Substitution | Hydroxylamine (B1172632) derivatives | 3-(Hydroxyamino)-4-methoxy-3-cyclobutene-1,2-diones | Intermediates for further functionalization chemicalbook.com |
| Thermal Rearrangement | (Following nucleophilic addition) | Benzocyclobutenes, o-Quinodimethanes | Versatile intermediates in organic synthesis chemicalbook.com |
| Cycloaddition Reactions | Dienes, Dipoles | Polycyclic and Heterocyclic Systems | Construction of complex molecular frameworks ontosight.ai |
The diverse reactivity profile of this compound, coupled with its accessibility from squaric acid, solidifies its status as an indispensable tool for the modern synthetic chemist, enabling the efficient construction of a wide array of valuable and complex molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethoxycyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c1-9-5-3(7)4(8)6(5)10-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBNZTGCAMLMJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200269 | |
| Record name | 3-Cyclobutene-1,2-dione, 3,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5222-73-1 | |
| Record name | 3-Cyclobutene-1,2-dione, 3,4-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005222731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyclobutene-1,2-dione, 3,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dimethoxy-3-cyclobutene-1,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3,4 Dimethoxy 3 Cyclobutene 1,2 Dione
Established Synthetic Routes from Squaric Acid
The conversion of squaric acid to its dialkyl esters, such as dimethyl squarate, is a crucial transformation that enhances its solubility in organic solvents, thereby facilitating its use in further reactions.
The most direct and widely employed method for synthesizing 3,4-dimethoxy-3-cyclobutene-1,2-dione is the esterification of squaric acid. A highly efficient and convenient procedure involves the reaction of squaric acid with methanol (B129727) in the presence of trimethyl orthoformate. chemicalbook.comorgsyn.org This method serves as a general approach that can be adapted for the synthesis of various dialkyl squarates by substituting methanol with other alcohols. lookchem.com
In a typical laboratory procedure, squaric acid is heated to reflux in a mixture of the desired alcohol (e.g., methanol) and a corresponding orthoformate (e.g., trimethyl orthoformate). chemicalbook.comorgsyn.org The orthoformate acts as a dehydrating agent, driving the equilibrium towards the formation of the ester. The reaction mixture is typically refluxed for several hours to ensure complete conversion. chemicalbook.comorgsyn.org For higher-boiling alcohols, an azeotropic solvent like benzene (B151609) or toluene (B28343) can be used to remove water via a Dean-Stark trap, which also effectively drives the reaction to completion. cdnsciencepub.com
| Alkyl Group | Reagents | Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Methyl | Squaric acid, Methanol, Trimethyl orthoformate | Reflux (56-65°C), 4-24 hours | 77-97% | chemicalbook.comorgsyn.orglookchem.com |
| Ethyl | Squaric acid, Ethanol, Triethyl orthoformate | Reflux (80°C), 48 hours | 97% | lookchem.comguidechem.com |
| n-Propyl | Squaric acid, 1-Propanol, Benzene | Reflux, azeotropic water removal | Not specified | cdnsciencepub.com |
| n-Butyl | Squaric acid, 1-Butanol, Toluene | Reflux, azeotropic water removal | 77-97% (general) | lookchem.comcdnsciencepub.com |
Before the development of the efficient orthoformate method, other techniques were used to prepare dimethyl squarate. These methods are now largely of historical interest due to significant drawbacks. orgsyn.org
One such method involves the formation of the disilver salt of squaric acid, which is then treated with methyl iodide. This process is laborious and costly, limiting its practical application. orgsyn.org Another reported synthesis involves the reaction of squaric acid with diazomethane. While effective, this reaction typically results in lower yields and is inherently unsuitable for large-scale preparations due to the hazardous and explosive nature of diazomethane. orgsyn.org
Modern Advancements and Optimized Synthetic Procedures
The synthesis utilizing an alcohol with a corresponding orthoformate is considered the modern, convenient, and inexpensive route for preparing dimethyl squarate and other dialkyl squarates. orgsyn.orglookchem.com This method is readily scalable for multigram preparations. lookchem.com A modified procedure involves dissolving squaric acid in anhydrous methanol, adding trimethyl orthoformate, and refluxing the mixture at 56°C for 24 hours. chemicalbook.com
Further studies on related syntheses, such as the formation of squaraine dyes from dialkyl squarates, have shown that factors like the presence of water and acid catalysts can be key to optimizing reaction conditions and yields. cdnsciencepub.comcdnsciencepub.com While these specific optimizations relate to subsequent reactions of the squarate ester, they highlight the chemical sensitivity of the squarate core and the importance of controlled reaction parameters.
Considerations for Yield and Purity in Academic Synthesis
High yield and purity are critical for the successful application of this compound in subsequent synthetic steps. The orthoformate-based esterification method consistently provides high yields, often ranging from 77% to 97% for various dialkyl squarates. lookchem.com
Following the reaction, the crude product is typically concentrated under reduced pressure to remove volatile components. chemicalbook.comorgsyn.org Purification is commonly achieved by flash chromatography on silica (B1680970) gel, using a solvent system such as methylene (B1212753) chloride. orgsyn.org This ensures the removal of any unreacted squaric acid, residual alcohol, and other byproducts. The final product is typically a white to pale yellow solid or powder. orgsyn.orgthermofisher.com The purity of the synthesized dimethyl squarate is important, as impurities can affect the yields and outcomes of subsequent sensitive reactions, such as those involving organolithium reagents. orgsyn.org
| Compound | Yield Range | Method | Reference |
|---|---|---|---|
| Dimethyl squarate | 77-97% | Squaric acid, Methanol, Orthoformate | lookchem.com |
| Diethyl squarate | 97% | Squaric acid, Ethanol, Orthoformate | lookchem.comguidechem.com |
| Diisopropyl squarate | 77-97% | Squaric acid, Isopropanol, Orthoformate | lookchem.com |
| Di-n-butyl squarate | 77-97% | Squaric acid, n-Butanol, Orthoformate | lookchem.com |
| Di-t-butyl squarate | 77-97% | Squaric acid, t-Butanol, Orthoformate | lookchem.com |
Reactivity and Reaction Mechanisms of 3,4 Dimethoxy 3 Cyclobutene 1,2 Dione
Nucleophilic Addition Reactions
The electron-deficient carbonyl carbons of 3,4-dimethoxy-3-cyclobutene-1,2-dione are primary sites for nucleophilic attack. This reactivity allows for the synthesis of a diverse range of substituted cyclobutene (B1205218) derivatives.
The reaction of this compound with hydroxylamine (B1172632) derivatives serves as a straightforward method for producing N-hydroxylamide methylester squarates. orgsyn.orgresearchgate.net This nucleophilic substitution reaction typically involves the displacement of one of the methoxy (B1213986) groups. For instance, treatment with N-alkylhydroxylamines leads to the formation of the corresponding 3-(N-alkylhydroxyamino)-4-methoxy-3-cyclobutene-1,2-diones. orgsyn.orgsigmaaldrich.comacs.org These reactions are generally efficient and provide good yields of the monosubstituted products at room temperature. orgsyn.org This transformation is a key step in the parallel synthesis of large libraries of squaric acid derivatives for screening purposes. orgsyn.org
Table 1: Products from Reaction with Hydroxylamine Derivatives
| Reactant | Product | Reference |
|---|---|---|
| N-Alkylhydroxylamine | N-Alkylhydroxylamide methylester squarate | orgsyn.org |
The reactivity of this compound displays a notable dichotomy when treated with organolithium reagents versus lithium amides. While organolithium reagents typically add to one of the carbonyl groups to yield the corresponding cyclobutenone derivatives, lithium amides trigger a different reaction pathway.
The addition of lithium amides initiates a cascade that leads to ring opening. The outcome of this reaction is highly sensitive to steric factors associated with the lithium amide. For example, lithium diisopropylamide (LDA) and lithium piperidide effectively induce ring opening to produce 2-oxo-but-3-enamides. In contrast, employing bulkier lithium amides such as lithium hexamethyldisilazide (LiHMDS) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) results in the recovery of the starting material, as steric hindrance presumably prevents the initial nucleophilic attack. Conversely, a less sterically demanding reagent like lithium dimethylamide favors substitution of a methoxy group, leading to the formation of a bis-aminocyclobutenedione.
Table 2: Effect of Lithium Amide Structure on Reactivity
| Lithium Amide | Outcome | Reference |
|---|---|---|
| Lithium Diisopropylamide (LDA) | Ring Opening | |
| Lithium Piperidide | Ring Opening | |
| Lithium Hexamethyldisilazide (LiHMDS) | No Reaction (Starting Material Recovered) | |
| Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP) | No Reaction (Starting Material Recovered) |
Ring Opening Reactions and Mechanisms
The inherent ring strain of the cyclobutene core makes this compound susceptible to various ring-opening and rearrangement reactions, which can be initiated by nucleophiles, heat, or light.
A significant ring-opening pathway is initiated by the addition of lithium amides, representing a unique mode of enone cleavage. The reaction proceeds through a series of intermediates, beginning with the nucleophilic addition of the amide to a carbonyl group. This is followed by a sequence involving nitrogen-to-oxygen and subsequent oxygen-to-carbon lithium transfer, which facilitates the scission of the C3-C4 bond of the cyclobutene ring. This cleavage relieves ring strain and results in the formation of a vinyllithium (B1195746) intermediate. Subsequent protonation of this intermediate yields stable 2-oxo-but-3-enamides. DFT analysis supports this mechanism, indicating a low energetic barrier for the ring scission process, which is aided by the formation of a stable amide that coordinates to the vinyllithium species.
While direct thermal ring expansion of this compound is not a commonly reported pathway, specific derivatives have been shown to undergo such rearrangements. For instance, cyclobutenones bearing allenyl or alkynyl substituents can undergo thermal ring expansion. These reactions often proceed through complex mechanisms, such as tandem alkoxy-Cope ring expansion and transannular ring closure, to generate more complex polycyclic systems like angular triquinanes. These processes highlight the potential of the cyclobutenedione scaffold to serve as a precursor to larger ring systems upon introduction of appropriate functional groups.
Decarbonylation, the loss of a carbon monoxide molecule, can be a key step in the transformation of cyclobutenedione derivatives. The thermolysis of related compounds, such as 3-trimethylsilylcyclobutene-1,2-dione, provides evidence for pathways that involve decarbonylation. researchgate.net In this case, thermolysis leads to a bisketene intermediate, which can dimerize. The resulting dimer, a ketenyl lactone, can then undergo decarbonylation as part of its rearrangement process. researchgate.net This suggests that under thermal or potentially photochemical conditions, derivatives of this compound could access reaction pathways involving bisketene intermediates that subsequently lose carbon monoxide to form new products.
Cycloaddition Chemistry involving the Cyclobutenedione Moiety
The cyclobutenedione moiety of this compound is an active participant in cycloaddition reactions, a class of chemical reactions in which two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct. The strain within the four-membered ring and the electronic properties of the substituents influence the course and feasibility of these reactions.
One of the most significant types of cycloaddition reactions for this compound is the [4+2] cycloaddition, or Diels-Alder reaction. In a typical Diels-Alder reaction, a conjugated diene reacts with a substituted alkene, known as the dienophile, to form a substituted cyclohexene (B86901) system. Due to the electron-withdrawing nature of the two carbonyl groups, the double bond in this compound is electron-deficient, making it an excellent dienophile for reactions with electron-rich dienes. For example, it can react with cyclopentadiene, a highly reactive diene, to yield a bicyclic adduct. The stereochemistry of the resulting product is governed by the well-established rules of the Diels-Alder reaction, often favoring the endo product.
In addition to thermal cycloadditions, this compound can undergo photochemical cycloadditions. Photochemical [2+2] cycloaddition is a powerful method for the synthesis of cyclobutane (B1203170) rings and can occur between two olefins upon activation by light. The conjugated dione (B5365651) system in dimethyl squarate can absorb light, leading to an excited state that can then react with another alkene to form a cyclobutane-fused ring system. The regioselectivity and stereoselectivity of these reactions are dependent on the nature of the alkene and the reaction conditions.
The following table summarizes a representative cycloaddition reaction of this compound:
| Diene/Alkene | Reaction Type | Product | Conditions | Yield |
| Cyclopentadiene | Diels-Alder [4+2] | Endo-adduct | Thermal | High |
| Ethylene | Photochemical [2+2] | Bicyclic dione | UV irradiation | Moderate |
Electrophilic and Radical Reactions
The electron distribution within the this compound ring makes it susceptible to both electrophilic and radical attack. The carbon-carbon double bond and the carbonyl oxygens are potential sites for electrophilic addition and interaction with Lewis acids.
An important example of its electrophilic reactivity is its use in Friedel-Crafts type reactions. For instance, in the presence of a Lewis acid catalyst, this compound can act as an electrophile and react with electron-rich aromatic compounds such as indoles. The reaction is initiated by the activation of a carbonyl group by the Lewis acid, which increases the electrophilicity of the adjacent carbon atom. The indole (B1671886) then attacks this electrophilic center, leading to the formation of a new carbon-carbon bond and ultimately a substituted product. The mechanism involves the formation of a resonance-stabilized cationic intermediate.
The radical chemistry of squarate derivatives, including this compound, has been explored, with notable examples including manganese(III)-based oxidative radical reactions. In these reactions, a radical is generated from a suitable precursor, which can then react with the squarate derivative. A significant transformation is the oxidative radical ring-expansion reaction. This process is initiated by the oxidation of a hydroxycyclobutenone derivative by a manganese(III) salt, such as manganese(III) acetate (B1210297), to generate a radical intermediate. This radical can then undergo a 5-endo cyclization, leading to the formation of bis(butenolide)s or acetate monomers, depending on the reaction concentration. While this reaction has been demonstrated on hydroxy-substituted squarates, it highlights the potential for radical-mediated transformations of the cyclobutenedione core.
The table below outlines key aspects of electrophilic and radical reactions involving this compound and its derivatives.
| Reaction Type | Reagent | Key Intermediate | Product Type |
| Electrophilic (Friedel-Crafts type) | Indole, Lewis Acid | Acylium-like cation | Indolyl-substituted cyclobutenedione |
| Radical (Oxidative Ring-Expansion) | Mn(III) acetate (on hydroxy derivative) | Carbon-centered radical | Bis(butenolide)s or acetate monomers |
Derivatization and Functionalization of 3,4 Dimethoxy 3 Cyclobutene 1,2 Dione
Synthesis of Chiral Squaramides and Related Amide Derivatives
The synthesis of squaramides from 3,4-dimethoxy-3-cyclobutene-1,2-dione is a cornerstone of its application in chemistry. The reaction proceeds via sequential nucleophilic substitution of the two methoxy (B1213986) groups by amines. This stepwise process allows for the controlled synthesis of both symmetrical and unsymmetrical squaramides.
The general reaction involves the displacement of one methoxy group by a primary or secondary amine to form a 4-amino-3-methoxy-3-cyclobutene-1,2-dione intermediate. uwaterloo.ca A subsequent reaction with a second amine (which can be the same or different from the first) displaces the remaining methoxy group to yield the final squaramide. wikipedia.org
The synthesis of chiral squaramides is achieved by using chiral amines as nucleophiles. These chiral squaramides have gained prominence as highly effective enantioselective catalysts, particularly in organocatalysis for reactions such as the Friedel-Crafts alkylation of indoles. thermofisher.com The rigidity of the cyclobutene (B1205218) core and the hydrogen-bonding capabilities of the N-H protons are crucial to their catalytic activity.
Table 1: Representative Amine Nucleophiles for Squaramide Synthesis
| Nucleophile Type | Example | Resulting Product Class |
|---|---|---|
| Primary Amine | (1R, 4S)-(-)-4-(hydroxymethyl)cyclopent-2-en-1-ylamine | Chiral Amide/Squaramide Intermediate |
| Secondary Amine | Diethylamine | Symmetrical or Unsymmetrical Squaramide |
A key step in the synthesis of certain bioactive compounds involves the reaction of (1R, 4S)-(-)-4-(hydroxymethyl)cyclopent-2-en-1-ylamine with this compound to produce 4-methoxy-3-[((1R,3S)-3-hydroxymethyl-4-cyclopentene)-1-amine]-3-cyclobutene-1,2-dione. uwaterloo.ca
Formation of Other Squarate Derivatives
Beyond amides, this compound is a precursor to a variety of other squarate derivatives through the substitution of its methoxy groups with different nucleophiles.
The reaction of this compound with hydroxylamine (B1172632) or its derivatives leads to the formation of hydroxyamino-cyclobutenedione structures. Specifically, it is used in the synthesis of 3-(hydroxyamino)-4-methoxy-3-cyclobutene-1,2-dione. This reaction follows the typical nucleophilic substitution pathway where one of the methoxy groups is displaced by the incoming nucleophile.
Squaric acid chemistry provides a simple and direct method for conjugating amine-containing biological molecules, such as bacterial antigens, to carrier proteins, a critical process in vaccine development. nih.gov this compound is a key reagent in this process. nih.gov
The method involves reacting the O-specific polysaccharide-core (O-SP-core) antigen, which contains an inherent amino group, with this compound in a buffer solution (e.g., pH 7 phosphate (B84403) buffer). nih.gov This reaction forms a squaric acid monoester methyl ether derivative of the antigen. nih.govnih.gov This intermediate can then be reacted with a carrier protein, such as Bovine Serum Albumin (BSA), in a suitable buffer (e.g., pH 9 borate (B1201080) buffer) to form the final conjugate vaccine candidate. nih.gov This approach has been successfully applied to the O-SP-core antigens of Vibrio cholerae O1 (both Inaba and Ogawa serotypes). nih.govnih.gov The key advantage of this strategy is that it eliminates the need for introducing external spacers or linkers to either the antigen or the carrier protein. nih.gov
Table 2: Example of Conjugation Reaction Steps
| Step | Reactants | Key Conditions | Product |
|---|---|---|---|
| 1 | O-SP-core antigen, this compound | pH 7 phosphate buffer, room temperature | Methyl squarate derivative of O-SP-core antigen |
Regioselective Functionalization Strategies
The functionalization of this compound is inherently regioselective. The core strategy revolves around the sequential substitution of the two methoxy groups, which are chemically equivalent in the starting material but become distinct after the first substitution.
The reaction with one equivalent of a nucleophile (Nu¹-H) regioselectively produces a mono-substituted intermediate, 3-Nu¹-4-methoxy-3-cyclobutene-1,2-dione. The electronic properties of the newly introduced Nu¹ group can influence the reactivity of the second methoxy group. This intermediate can then be isolated and reacted with a second, different nucleophile (Nu²-H) to yield an unsymmetrically substituted squarate derivative, 3-Nu¹-4-Nu²-3-cyclobutene-1,2-dione. researchgate.net This stepwise approach provides precise control over the final structure.
This regioselectivity is fundamental to creating unsymmetrical squaramides, which are important in catalyst design and medicinal chemistry. Furthermore, Lewis acid-catalyzed reactions of squaric acid diesters with unsaturated organosilanes can lead to either 1,2- or 1,4-addition products, demonstrating another mode of regioselective functionalization that depends on the catalyst and reaction conditions. rsc.org
Applications of 3,4 Dimethoxy 3 Cyclobutene 1,2 Dione As a Chemical Building Block in Organic Synthesis
Precursor for Aromatic and Polycyclic Systems
Dimethyl squarate is a key starting material for preparing a range of aromatic and polycyclic compounds through controlled ring-expansion methodologies. orgsyn.orgacs.org
o-Quinodimethanes are highly reactive intermediates that can be generated from derivatives of dimethyl squarate. The synthetic strategy involves the thermal ring expansion of specifically substituted 3-alkylidene-4-allenylcyclobutenes, which are prepared from dimethyl squarate. nih.gov The proposed mechanism for this transformation involves the initial ring opening of the cyclobutene (B1205218) to form a transient octa-1,2,4,6,7-pentaene intermediate. This intermediate then undergoes a subsequent ring closure to yield the o-quinodimethane structure. nih.gov These reactive dienes are valuable in cycloaddition reactions for the construction of polycyclic frameworks.
The synthesis of benzocyclobutenes from dimethyl squarate is intrinsically linked to the formation of o-quinodimethanes. sigmaaldrich.com Once the o-quinodimethane intermediate is generated via the thermal rearrangement of a 3-alkylidene-4-allenylcyclobutene, it can undergo a 6π-electrocyclic ring closure to form the stable benzocyclobutene ring system. nih.gov This tandem reaction sequence—ring expansion followed by electrocyclization—provides an effective route to functionalized benzocyclobutene derivatives. nih.gov
Dimethyl squarate provides a pathway to highly substituted quinone and hydroquinone (B1673460) derivatives, which are important structural motifs in many natural products and biologically active molecules. sigmaaldrich.comacs.org A primary method involves the thermal ring expansion of 4-alkynyl-4-hydroxycyclobutenones. These precursors are synthesized by the addition of lithium acetylides to a dialkyl squarate, such as dimethyl squarate.
The thermolysis of these 4-alkynyl-4-hydroxycyclobutenones initiates a 4π-electrocyclic ring opening, converting the cyclobutenone into a highly reactive enynylketene. This intermediate subsequently undergoes ring closure to form a diradical species, which can then rearrange through radical addition or homolytic substitution pathways to yield the final quinone or hydroquinone product. This method offers a versatile and regiospecific route to these valuable compounds. acs.org
| Starting Material Derivative | Reaction Conditions | Product Type | Yield |
|---|---|---|---|
| 4-Alkynyl-4-hydroxycyclobutenones | Thermolysis (e.g., refluxing in toluene (B28343) or chlorobenzene) | Substituted Quinones/Hydroquinones | Varies based on substrate |
| 3-Alkylidene-4-allenylcyclobutenes | Thermal Rearrangement | o-Quinodimethanes / Benzocyclobutenes | Substrate dependent |
Construction of Heterocyclic Compounds
The electrophilic nature of the carbonyl carbons in 3,4-dimethoxy-3-cyclobutene-1,2-dione makes it a useful substrate for the synthesis of various heterocyclic structures.
While direct conversion of the cyclobutene ring into a pyridinone is not a commonly cited application, derivatives of dimethyl squarate are instrumental in building related nitrogen-containing heterocycles. A key application involves the reaction of dialkyl squarates with amines to form 3,4-diaminocyclobut-3-ene-1,2-diones, also known as squaramides. nih.gov These squaramide derivatives are stable, versatile intermediates used in medicinal chemistry and as building blocks for more complex heterocyclic systems. nih.govthieme-connect.com For instance, a novel series of 3,4-diaminocyclobut-3-ene-1,2-diones has been prepared and evaluated for potent biological activity. nih.gov
A distinct mode of reactivity for cyclobutenediones has been observed in their reactions with lithium amides, leading to the formation of 2-oxobut-3-enamides. This outcome contrasts with the typical carbonyl addition seen with organolithium reagents. The reaction with lithium amides induces a ring-opening via enone cleavage, which is proposed to proceed through an O- to C-lithium transfer mechanism. This unique ring scission provides direct access to acyclic 2-oxobut-3-enamide (B12925279) structures. These enamides can then serve as precursors for the synthesis of tetrasubstituted furans, further highlighting the utility of cyclobutenediones in constructing complex heterocyclic systems.
| Reactant | Reagent | Intermediate Product | Final Product |
|---|---|---|---|
| 3,4-Disubstituted-3-cyclobutene-1,2-dione | Lithium Amide | 2-Oxobut-3-enamide | Tetrasubstituted Furan (upon further transformation) |
Design and Synthesis of Novel Nucleoside Analogues
This compound, also known as dimethyl squarate, serves as a versatile synthon in medicinal chemistry for the design of novel nucleoside analogues. nih.gov These synthetic analogues are crucial in the development of new therapeutic agents, particularly in antiviral and anticancer research. daneshyari.commdpi.com The unique, strained four-membered ring structure of the squarate core allows it to function as a bioisosteric replacement for various functional groups found in natural nucleosides, such as nucleobases or phosphate (B84403) groups. nih.govcancer.gov
One prominent application involves using the squaric acid scaffold as a non-classical substitute for the nucleobase itself. nih.gov In this approach, a carbocyclic sugar analogue is coupled to a squaric acid derivative. For instance, research has demonstrated the synthesis of carbocyclic nucleosides where a cyclopentene (B43876) ring, serving as the sugar mimic, is attached to the C-4 position of the cyclobutene-1,2-dione core via an amino linker. The methoxy (B1213986) group of this compound can be displaced by the amino group of a carbocyclic sugar precursor to form a vinylogous amide linkage, resulting in a novel class of nucleoside analogues. nih.gov
Another key strategy utilizes the squarate moiety to create unique phosphate isosteres. New analogues of 2'-deoxynucleotides and ribonucleotides have been synthesized incorporating a squaramide structure. cancer.gov The synthesis begins with this compound, which reacts with diazidonucleoside derivatives. This is followed by the selective removal of a methyl group to facilitate the formation of the squaramide linkage, which mimics the phosphate group in natural nucleotides. cancer.gov NMR analysis of the resulting 3',5'-cyclic nucleotide analogues has shown that their ribose puckering is of an N-type form, which is identical to that found in biologically crucial molecules like cAMP and cGMP. cancer.gov
The table below summarizes examples of synthetic strategies for creating nucleoside analogues using squarate derivatives.
| Analogue Type | Role of Squarate Moiety | Starting Materials | Key Synthetic Step | Resulting Structure |
| Carbocyclic Nucleoside | Nucleobase isostere | 3-((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amine, this compound | Nucleophilic substitution of a methoxy group by the amine | Squarate core linked to a cyclopentene sugar mimic nih.gov |
| Squaramide Nucleotide | Phosphate isostere | 3',5'-diazidonucleoside derivatives, this compound | Reaction with diazidonucleoside followed by selective demethylation | Squaramide linkage replacing the phosphate group cancer.gov |
Polymeric Architectures and π-Conjugated Systems
This compound is a fundamental precursor in the synthesis of squaraine dyes and derived polymeric materials, which are of significant interest in materials science due to their unique electronic and optical properties. nih.govnih.gov These materials are characterized by strong absorption and emission in the visible and near-infrared (NIR) regions, making them suitable for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). nih.govnih.gov
The synthesis of these π-conjugated systems typically begins with the conversion of this compound (or other dialkyl squarates) into squaraine dyes. cdnsciencepub.comcdnsciencepub.com The core reaction involves the condensation of the dialkyl squarate with two equivalents of an electron-rich aromatic or heteroaromatic compound, such as N,N-dialkylanilines or pyrroles. nih.govcdnsciencepub.com This reaction forms the characteristic electron donor-acceptor-donor (D-A-D) structure of squaraine dyes, where the electron-deficient cyclobutene ring acts as the acceptor (A) and the aromatic groups serve as the donors (D). nih.gov The reaction mechanism suggests that the dialkyl squarate is the direct precursor, undergoing diarylation with the aniline (B41778) derivative. cdnsciencepub.comcdnsciencepub.com
Building upon this chemistry, squaraine units can be incorporated into polymer backbones to create low band-gap π-conjugated copolymers. rsc.org These polymers exhibit extended conjugation, which is desirable for organic semiconductor applications. Synthesis of these squaraine-based polymers can be achieved through several methods:
Cross-coupling reactions: Palladium-catalyzed methods like Suzuki and Stille cross-coupling reactions are used to polymerize squaraine-containing monomers with other aromatic units, such as thiophene (B33073) or benzothiadiazole. rsc.org
Metal-free polycondensation: An alternative, more environmentally friendly approach involves the direct polycondensation of squaric acid (the hydrolyzed precursor of dimethyl squarate) with appropriate aromatic comonomers. This method has been shown to produce polymers with higher molecular weights compared to traditional cross-coupling techniques. rsc.org
The properties of the resulting polymeric materials can be tuned by modifying the structure of the electron-donating groups attached to the squaraine core, which allows for the adjustment of their HOMO and LUMO energy levels and, consequently, their optoelectronic characteristics. nih.gov
The table below details polymerization methods for creating squaraine-based π-conjugated systems.
| Polymerization Method | Monomers / Precursors | Catalyst/Conditions | Resulting Polymer Type | Key Properties |
| Suzuki Cross-Coupling | Squaraine-diboronic ester, Dihalo-aromatic comonomer | Palladium catalyst, Base | Alternating copolymer | Tunable optoelectronic properties rsc.org |
| Stille Cross-Coupling | Dihalo-squaraine, Distannyl-aromatic comonomer | Palladium catalyst | Alternating copolymer | Controlled polymer architecture rsc.org |
| Metal-Free Polycondensation | Squaric acid, Aromatic comonomer (e.g., bithiophene) | High temperature, Dehydrating conditions | Alternating copolymer | Higher molecular weights, Environmentally benign rsc.org |
Catalytic Applications of 3,4 Dimethoxy 3 Cyclobutene 1,2 Dione Derivatives
Chiral Squaramides as Enantioselective Catalysts
Chiral squaramides represent a significant class of organocatalysts that operate through hydrogen bonding. Their structure, featuring a rigid cyclobutene-1,2-dione core and two N-H groups, allows for a dual hydrogen-bond donation to an electrophilic substrate. This mode of activation enhances the electrophilicity of the substrate and simultaneously creates a well-defined chiral environment, enabling high levels of stereochemical control in the transition state. The modular nature of their synthesis, allowing for the introduction of various chiral amines, provides a facile method for tuning the steric and electronic properties of the catalyst to suit specific reactions.
Application in Friedel-Crafts Reactions of Indoles
One of the most successful applications of chiral squaramide catalysts is in the enantioselective Friedel-Crafts alkylation of indoles. This reaction is a powerful tool for the formation of carbon-carbon bonds at the C3-position of the indole (B1671886) ring, leading to the synthesis of optically active indole derivatives that are prevalent in many biologically active compounds and natural products. Chiral squaramides have proven to be highly effective in catalyzing the addition of indoles to a variety of electrophiles, including N-tosyl imines and nitroalkenes, affording the corresponding 3-indolyl methanamine and 3-substituted indole derivatives in high yields and with excellent enantioselectivities. pkusz.edu.cnmetu.edu.tr
The reaction of various indoles with N-tosyl imines, catalyzed by a chiral squaramide, consistently produces the desired products with high enantiomeric excesses (ee). For instance, the reaction between indole and N-tosylimine derived from benzaldehyde (B42025) in the presence of a squaramide catalyst can achieve an enantioselectivity of 95% ee with an 88% yield. pkusz.edu.cn The versatility of this catalytic system is demonstrated by its tolerance of a wide range of substituents on both the indole nucleus and the imine partner. Electron-donating and electron-withdrawing groups on the indole ring are well-tolerated, generally leading to good yields and high enantioselectivities. pkusz.edu.cn Similarly, variations in the aryl group of the N-tosyl imine have been explored, showing that the catalyst is effective for a broad scope of substrates. pkusz.edu.cn
The application of chiral squaramides also extends to the Friedel-Crafts reaction of indoles with nitroalkenes. These reactions provide access to valuable 3-alkylated indole scaffolds. For example, the reaction of indole with trans-β-nitrostyrene catalyzed by a bifunctional quinine-derived squaramide can yield the product with up to >99% ee and an 80% yield. metu.edu.tr The scope of this reaction is also broad, accommodating various substituted indoles and nitroalkenes.
The following interactive table summarizes the research findings for the enantioselective Friedel-Crafts reaction of indoles with N-tosyl imines catalyzed by a chiral squaramide.
| Indole Substrate | Imine Substrate (Ar group) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Indole | C6H5 | 2.5 | 88 | 95 |
| 5-Methoxyindole | C6H5 | 2.5 | 96 | 96 |
| 5-Bromoindole | C6H5 | 2.5 | 92 | 94 |
| 5-Nitroindole | C6H5 | 2.5 | 85 | 93 |
| Indole | 4-MeOC6H4 | 2.5 | 95 | 95 |
| Indole | 4-ClC6H4 | 2.5 | 93 | 94 |
| Indole | 2-ClC6H4 | 2.5 | 89 | 92 |
| Indole | 1-Naphthyl | 2.5 | 91 | 93 |
Mechanisms of Catalysis and Chirality Transfer
The catalytic efficacy and high degree of stereocontrol exerted by chiral squaramides in the Friedel-Crafts reaction of indoles are attributed to their ability to act as bifunctional catalysts through dual hydrogen bonding. The proposed mechanism involves the activation of the electrophile (e.g., N-tosyl imine or nitroalkene) by the two N-H protons of the squaramide core. This simultaneous hydrogen bonding to the heteroatoms of the electrophile significantly increases its electrophilicity, making it more susceptible to nucleophilic attack by the indole.
A plausible transition state model for the reaction of an indole with an N-tosyl imine suggests that the squaramide catalyst binds to the sulfonyl oxygen and the imine nitrogen of the electrophile. This rigidifies the conformation of the imine and exposes one of its enantiotopic faces to the incoming indole nucleophile. The chiral scaffold of the squaramide, typically derived from a cinchona alkaloid or a chiral diamine, creates a sterically defined pocket that directs the approach of the indole.
The transfer of chirality is achieved through this well-organized transition state assembly. The steric hindrance imposed by the chiral substituents on the catalyst effectively blocks one pathway of approach for the indole, favoring the other and thus leading to the formation of one enantiomer of the product in excess. For bifunctional squaramides, such as those derived from quinine, a tertiary amine moiety on the catalyst can also engage in an acid-base interaction with the indole N-H, further organizing the transition state and enhancing both reactivity and enantioselectivity. metu.edu.tr This cooperative activation, where the squaramide activates the electrophile and the basic site interacts with the nucleophile, is key to the high levels of stereocontrol observed in these reactions.
Theoretical and Computational Investigations
Molecular Structure and Conformations of Cyclobutenedione Derivatives
The molecular structure of 3,4-Dimethoxy-3-cyclobutene-1,2-dione has been meticulously characterized through gas-phase electron diffraction, augmented by quantum mechanical calculations. sumitomo-chem.co.jpdntb.gov.uarsc.org These studies reveal that the molecule's heavy-atom framework is planar. rsc.org This planarity is a significant feature, influencing the molecule's electronic and reactive properties.
Computational investigations, particularly at the B3LYP/cc-pVTZ level of theory, have identified the existence of two primary conformers in the vapor phase. sumitomo-chem.co.jpdntb.gov.uarsc.org These conformers arise from the orientation of the two methoxy (B1213986) groups relative to the carbon-carbon double bond within the cyclobutene (B1205218) ring:
trans conformer: This form possesses C₂ᵥ symmetry, with the methyl groups oriented trans to the double bond. sumitomo-chem.co.jpdntb.gov.uarsc.org
cis conformer: This form has Cₛ symmetry, with one methyl group positioned cis and the other trans to the double bond. sumitomo-chem.co.jpdntb.gov.uarsc.org
Experimental measurements at 185 °C indicate a molar ratio of approximately 68% for the trans conformer to 32% for the cis conformer, highlighting a slight energetic preference for the trans orientation. sumitomo-chem.co.jpdntb.gov.uarsc.org
Quantum Mechanical Calculations on Electronic Structure and Reactivity
Quantum mechanical calculations are essential for understanding the electronic structure of this compound, which in turn governs its reactivity. The planarity of the heavy-atom framework suggests a degree of conjugation between the carbonyl groups. rsc.org This delocalization of electrons is a key factor in the stability and chemical behavior of the molecule.
Theoretical models predict specific bond characteristics that align well with experimental findings. sumitomo-chem.co.jpdntb.gov.ua The calculations indicate partial double-bond character for the C1-O and C2-O bonds (the links between the ring carbons and the methoxy oxygens). This is accompanied by a consequent reduction in the bond order of the C1=C2 double bond, leading to its lengthening. rsc.org These electronic effects are consistent with conventional ideas of hybridization and conjugation influencing molecular geometry. sumitomo-chem.co.jpdntb.gov.ua The relative values for bond distances and angles obtained from quantum mechanical calculations show excellent agreement with those determined experimentally. sumitomo-chem.co.jpdntb.gov.ua
Analysis of Bond Length Variation in Substituted Cyclobutenes
The study of bond lengths in substituted cyclobutene rings is a topic of significant interest, often referred to as a "puzzle" due to unexpected variations. researchgate.netwvu.edu In a typical sp³-sp³ carbon-carbon bond, the length is approximately 1.54 Å. wvu.edu However, in the parent molecule, cyclobutene, the C3-C4 single bond opposite the double bond is notably longer, at about 1.566 Å. wvu.edu
In many fluorinated cyclobutene derivatives, this C3-C4 bond is found to be even longer. For example, in 1,2,3,3,4,4-hexafluorocyclobut-1-ene, it measures 1.595 Å. wvu.edu This elongation has been partly attributed to electrostatic repulsion between the carbon atoms at the 3 and 4 positions, which acquire partial positive charges due to the high electronegativity of the fluorine substituents. wvu.edu
Interestingly, the case of this compound provides a valuable contrast. Here, the fluorine atoms are replaced by oxygen atoms as part of the dione (B5365651) functionality. Gas-phase electron diffraction studies, supported by quantum calculations, have determined the C3-C4 bond length in this molecule to be approximately 1.543 Å for the trans conformer and 1.545 Å for the cis conformer. sumitomo-chem.co.jpdntb.gov.ua This value is significantly shorter than in many fluorinated analogs and is closer to that of a normal C-C single bond, indicating that the substitution pattern dramatically influences the ring's geometry.
For comparative purposes, selected bond lengths from experimental and computational studies on this compound and a related fluorinated derivative are presented below.
| Bond | This compound (trans)* sumitomo-chem.co.jpdntb.gov.ua | 1,2-Dimethoxy-3,3,4,4-tetrafluorocyclobutene (C_s form)** soton.ac.uk |
|---|---|---|
| C=C | 1.381(9) | 1.337(21) |
| C(sp²)-C(sp³) | 1.493(11) | 1.499 (avg.) |
| C(sp³)-C(sp³) | 1.543(20) | 1.567(12) |
| C=O | 1.203(4) | N/A |
| C-O (methoxy) | 1.316(6) | 1.329 (avg.) |
*Data from gas-phase electron diffraction at 185 °C. Values in parentheses are 2σ uncertainties. **Data from gas-phase electron diffraction at 370 K. Values in parentheses are 2σ uncertainties. "avg." denotes the average of two similar bond lengths in the molecule.
Computational Modeling of Reaction Pathways
While specific computational studies modeling the reaction pathways of this compound are not extensively detailed in the surveyed literature, the general reactivity of the cyclobutenedione scaffold has been a subject of theoretical interest. A primary reaction pathway for cyclobutenediones involves thermal or photochemical electrocyclic ring-opening.
Computational studies on related cyclobutene and cyclobutenone systems have shown that these reactions can proceed via conrotatory or disrotatory mechanisms, leading to the formation of highly reactive vinylketene or bisketene intermediates. wvu.edu For instance, the thermolysis of 4-hydroxy-2,4-diaryl-2-cyclobutenones, derived from squaric acid esters, is proposed to proceed through an initial ring-opening to a ketene (B1206846) intermediate, which then undergoes subsequent ring-closure reactions. wvu.edu It is computationally plausible that this compound would follow a similar pathway, undergoing a 4π electrocyclic ring-opening to form a substituted bisketene. This intermediate would be a versatile synthon for further chemical transformations. Density Functional Theory (DFT) and other ab initio methods are powerful tools for modeling the transition states and activation energies of such pericyclic reactions, providing insight into their feasibility and stereochemical outcomes.
Broader Research Context: 3,4 Dimethoxy 3 Cyclobutene 1,2 Dione Within Squaric Acid Chemistry
Relationship to Squaric Acid and its Versatile Derivatives
Squaric acid, systematically named 3,4-dihydroxy-3-cyclobutene-1,2-dione, is a unique oxocarbon acid characterized by a planar, four-membered ring. nih.govchemicalbook.com Its notable properties, including high acidity (pKa₁ ≈ 1.5, pKa₂ ≈ 3.4) and pseudo-aromatic character, stem from the resonance stabilization of its corresponding dianion, the squarate anion (C₄O₄²⁻). chemicalbook.com This stability and reactivity make squaric acid and its derivatives valuable in various chemical applications. arkat-usa.org
3,4-Dimethoxy-3-cyclobutene-1,2-dione is a key diester derivative of squaric acid, commonly synthesized by reacting squaric acid with methanol (B129727). orgsyn.orgchemicalbook.com This conversion is significant as dimethyl squarate serves as a crucial and versatile intermediate for the synthesis of a wide array of other squaric acid derivatives. orgsyn.org The methoxy (B1213986) groups in dimethyl squarate are excellent leaving groups, facilitating nucleophilic substitution reactions. This allows for the straightforward synthesis of mono- and disubstituted squaric acid derivatives, such as:
Squaramides: Formed by the reaction of dimethyl squarate with amines. chemicalbook.com These diamides are noted for their unique hydrogen bonding capabilities. researchgate.netnih.gov
Squaramates: Mono-amides of squaric acid, often used for bioconjugation with proteins. chemicalbook.com
Other Esters: Such as diethyl squarate, synthesized from the reaction of squaric acid with ethanol. nih.gov
The reactivity of the cyclobutenedione core allows for extensive functionalization, making squaric acid derivatives, originating from precursors like dimethyl squarate, useful in fields ranging from medicinal chemistry to materials science. chemicalbook.comarticleted.com
Squaric Acid Derivatives as Bioisosteres in Chemical Biology Research
A significant area of research focuses on the use of squaric acid derivatives as bioisosteres. Bioisosteres are chemical groups or molecules that have similar shapes, volumes, and electronic distributions, which allows them to produce similar biological effects. uwaterloo.cathieme.de The squaric acid moiety, particularly in the form of squaramides, has been identified as an effective bioisosteric replacement for several key functional groups in drug design. nih.govresearchgate.netuwaterloo.ca
Key bioisosteric relationships include:
Carboxylic Acid Group: The squaric acid core is a recognized bioisostere for the carboxylic acid moiety, a common group in many drug compounds. thieme.deresearchgate.net
Phosphate (B84403) Group: Squaramides have been successfully used as surrogates for phosphate groups in nucleotide and oligonucleotide analogues. chemicalbook.com
Ureas and Thioureas: The structural features and hydrogen-bonding capacity of squaramides closely resemble those of ureas and thioureas, making them excellent mimetics. researchgate.net
The utility of squaramides as bioisosteres is largely attributed to their rigid, planar structure and their ability to act as both hydrogen bond donors (via the N-H groups) and acceptors (via the carbonyl oxygens). researchgate.netresearchgate.net This dual hydrogen-bonding capability allows them to mimic the interactions of native functional groups with biological targets like enzymes and receptors, making them valuable tools in contemporary drug design. chemicalbook.comresearchgate.net
Research into Cytotoxic Activity and Anti-proliferative Activity of Squaramide Analogs
Derivatives of squaric acid, especially squaramides and squaramates, have demonstrated significant potential as anticancer agents. nih.govchemicalbook.com Numerous studies have investigated their cytotoxic and anti-proliferative activities against a variety of human tumor cell lines. nih.govresearchgate.net Research has shown that certain squaramide analogs exhibit potent activity, often in the nanomolar range, against cancers such as gastric carcinoma, breast cancer, and cervical cancer. nih.govresearchgate.net
The proposed mechanisms for their anticancer effects are multifaceted. One key mechanism involves the ability of certain squaramides to act as ion transporters, disrupting cellular ion gradients and inducing apoptosis (programmed cell death). nih.govresearchgate.net Additionally, their role as bioisosteres allows them to function as selective inhibitors of enzymes crucial for tumor growth and metastasis, such as kinases and matrix metalloproteinases. nih.govresearchgate.net
Several studies have synthesized and evaluated series of squaramide derivatives, identifying lead compounds with potent and selective cytotoxicity. For instance, one study identified a squaramide that showed selective and potent activity against the HGC-27 human gastric cancer cell line, inducing G0/G1 cell cycle arrest and caspase-mediated apoptosis. researchgate.net Another investigation highlighted novel luminescent squaramide monoesters that exhibited high cytotoxic activity in HeLa cervical cancer cells. researchgate.net
Below is a table summarizing the cytotoxic activity of a specific squaramide compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (μM) |
|---|---|---|
| HGC-27 | Gastric Carcinoma | 1.8 |
| T98 | Glioblastoma | 0.66 |
| U87 | Glioblastoma | 7.2 |
| HeLa | Cervical Cancer | 34.6 |
| HEK293 | Human Embryonic Kidney | 60.3 |
| MDCK | Madin-Darby Canine Kidney | 9.0 |
| Vero | Vero Kidney Epithelial | 70.2 |
Data sourced from a study on squaramides with anti-tumor activity, measured by MTT assay. researchgate.net
While some squaramide compounds have shown no significant antiproliferative activity in certain screenings, the broader class of molecules remains a promising area for the development of novel cancer therapies. nih.govrsc.org
Metal Complexes of Squaric Acid Derivatives in Research
The squarate dianion is an excellent ligand for forming complexes with a wide range of metal ions due to the presence of four potential coordination sites on its four oxygen atoms. arkat-usa.org This allows the squarate ligand to adopt various coordination modes, including monodentate, bidentate, and bridging, leading to the formation of mononuclear, binuclear, and polymeric metal complexes. arkat-usa.orgresearchgate.netillinois.edu
Researchers have synthesized and characterized numerous metal complexes with squaric acid and its derivatives, involving transition metals such as copper (II), zinc (II), cobalt (II), and vanadium. arkat-usa.orgresearchgate.netillinois.edu The resulting structures often exhibit interesting physical properties, particularly in the field of magnetism. illinois.edu The squarate anion can act as a bridging ligand between paramagnetic metal centers, facilitating magnetic exchange interactions. illinois.edu
The coordination mode of the squarate ligand significantly influences the magnetic properties of the complex. illinois.edu For example, complexes where the squarate bridges metal ions in a μ-1,3 mode often have different magnetic exchange values than those with a μ-1,2 coordination. illinois.edu Beyond magnetic materials, these metal complexes are being explored for their potential applications in medicine, including as chemosensors and enzyme inhibitors. arkat-usa.org
Q & A
Q. What are the standard synthetic routes for 3,4-Dimethoxy-3-cyclobutene-1,2-dione, and how are reaction conditions optimized?
The compound is typically synthesized via the reaction of squaric acid with methanol in the presence of thionyl chloride (SOCl₂) under reflux conditions . Industrial-scale production employs continuous flow reactors and advanced purification techniques to enhance yield and purity . Optimization involves adjusting stoichiometry, solvent selection (e.g., ethanol or methanol), and temperature control. Reaction progress is monitored using TLC or NMR to ensure completion.
Q. How does the reactivity of this compound compare to its structural analogs (e.g., diethoxy or dihydroxy derivatives)?
The methoxy groups confer moderate nucleophilicity and stability compared to diethoxy (higher steric hindrance) or dihydroxy (higher acidity) analogs. For example, diethoxy derivatives require harsher conditions for nucleophilic substitution due to increased steric bulk, while dihydroxy analogs (squaric acid) are more reactive in hydrogen-bonding interactions . Reactivity can be assessed via kinetic studies using amines or thiols under controlled pH .
Q. What are the recommended storage conditions and stability profiles for this compound in laboratory settings?
The compound remains stable at 2–8°C in sealed, anhydrous containers. Degradation occurs via hydrolysis of the cyclobutene ring under prolonged exposure to moisture or acidic/basic conditions. Stability assays using HPLC or FT-IR are recommended for long-term storage validation .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Key techniques include:
- IR spectroscopy : Identifies carbonyl (C=O) stretches at ~1800 cm⁻¹ and methoxy (C-O) bands at ~1200 cm⁻¹ .
- NMR : ¹³C NMR shows carbonyl carbons at ~190 ppm and methoxy carbons at ~55 ppm .
- X-ray crystallography : Resolves the planar cyclobutene ring and substituent geometry .
Advanced Research Questions
Q. How can this compound be utilized in the synthesis of enantioselective catalysts?
The compound serves as a precursor for chiral squaramides via sequential nucleophilic substitutions. For example, reacting it with chiral amines (e.g., tert-amylamine) yields 3-amino-4-methoxy derivatives, which are further functionalized to generate catalysts for asymmetric Friedel-Crafts reactions. Enantiomeric excess (ee) is evaluated using chiral HPLC or polarimetry .
Q. What experimental strategies mitigate side reactions during nucleophilic substitutions with this compound?
Side reactions (e.g., over-substitution or ring-opening) are minimized by:
Q. How does this compound interact with cellular signaling pathways, and what assays are used to study these effects?
The compound modulates metabolic flux by inhibiting enzymes like kinases or phosphatases. In vitro assays include:
- Kinase activity assays : Measure ATP consumption via luminescence.
- Metabolomics : LC-MS tracks changes in metabolite levels (e.g., ATP, NADH).
- Gene expression profiling : RNA-seq identifies differentially expressed genes post-treatment .
Q. What methodologies are employed to study the compound’s subcellular localization and bioavailability?
Fluorescent tagging (e.g., BODIPY derivatives) combined with confocal microscopy visualizes localization in organelles like mitochondria. Bioavailability is assessed via permeability assays (Caco-2 cell monolayers) or pharmacokinetic studies in rodent models .
Q. How can computational chemistry predict synthetic pathways for novel cyclobutene-dione derivatives?
Retrosynthetic algorithms (e.g., AI-powered tools) leverage databases like Reaxys to propose feasible routes. For example, substituting methoxy groups with ethoxy or butoxy moieties is modeled using DFT calculations to predict reaction thermodynamics and transition states .
Q. What are the challenges in scaling up squaramide synthesis for industrial applications?
Key issues include:
- Purification : Chromatography is inefficient at scale; alternative methods (e.g., crystallization) are optimized via solvent screening.
- Catalyst recycling : Immobilizing squaramides on solid supports (e.g., silica) enhances reusability.
- Yield optimization : Flow chemistry reduces reaction times and improves consistency .
Methodological Considerations
- Contradictory Data Analysis : Discrepancies in reported reaction yields (e.g., 86.6% in amine substitutions vs. lower values in bulk synthesis ) may arise from purity of starting materials or solvent choice. Replication under standardized conditions is critical.
- Toxicity Profiling : While acute toxicity is low (LD₅₀ > 368 mg/kg in mice ), chronic exposure studies are lacking. In vitro cytotoxicity assays (e.g., MTT) should precede animal trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
